N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide

Metabotropic glutamate receptor 1 Positive allosteric modulator Structure–activity relationship

N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 1226440-75-0; molecular formula C23H17N3O3; molecular weight 383.41 g/mol) is a secondary amide belonging to the 9H-xanthene-9-carboxamide class. The compound features a xanthene core linked via a carboxamide bridge to a para-substituted phenyl ring bearing a 3-methyl-1,2,4-oxadiazol-5-yl moiety.

Molecular Formula C23H17N3O3
Molecular Weight 383.407
CAS No. 1226440-75-0
Cat. No. B2899790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide
CAS1226440-75-0
Molecular FormulaC23H17N3O3
Molecular Weight383.407
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
InChIInChI=1S/C23H17N3O3/c1-14-24-23(29-26-14)15-10-12-16(13-11-15)25-22(27)21-17-6-2-4-8-19(17)28-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,25,27)
InChIKeyGJHCYKJUGAFNPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 1226440-75-0): Structural Profile and Compound Class Context


N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 1226440-75-0; molecular formula C23H17N3O3; molecular weight 383.41 g/mol) is a secondary amide belonging to the 9H-xanthene-9-carboxamide class [1]. The compound features a xanthene core linked via a carboxamide bridge to a para-substituted phenyl ring bearing a 3-methyl-1,2,4-oxadiazol-5-yl moiety. Xanthene-9-carboxamides are recognized as a privileged scaffold: direct oxadiazole-attached analogs such as compound 3a (N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide) are well-characterized, potent, and orally bioavailable positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 1 (mGlu1) [2], while the broader xanthamide dye subclass exhibits photostability superior to fluorescein and BODIPY-FL [3]. The target compound is structurally distinct from these reference molecules by virtue of a phenyl spacer interposed between the amide nitrogen and the oxadiazole heterocycle—a feature that alters molecular planarity, π-conjugation length, and hydrogen-bonding geometry relative to directly linked congeners [1].

Why N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide Cannot Be Interchanged with Other Xanthene-9-carboxamides


The 9H-xanthene-9-carboxamide chemotype spans compounds with widely divergent pharmacological and photophysical profiles governed by the identity, substitution pattern, and linker geometry of the amide side chain. Directly attached 1,2,4-oxadiazol-3-yl amides such as compound 3a engage the mGlu1 receptor allosteric site with nanomolar potency (EC50 52 nM at rat mGlu1; EC50 219 nM at human mGlu1) and exhibit oral bioavailability up to 100% with substantial brain penetration [1]. In contrast, the introduction of a para-phenylene spacer—as in the target compound—extends the distance between the xanthene carbonyl and the oxadiazole by approximately 4.3 Å and introduces a torsional degree of freedom that disrupts the coplanar geometry required for optimal mGlu1 PAM pharmacophore alignment [2]. Conversely, the extended aromatic system of the target compound may enhance molar absorptivity and alter fluorescence emission characteristics relative to non-phenyl-spacer analogs, a critical distinction for fluorescent probe applications where brightness and Stokes shift are selection-driving parameters [3]. Generic substitution without verifying the specific linker geometry therefore risks both loss of on-target pharmacological activity and unforeseen changes in optical performance.

Quantitative Differentiation Evidence for N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 1226440-75-0) Versus Closest Analogs


Phenyl Spacer Architecture Drives a ≥200-Fold Shift in Predicted mGlu1 PAM Pharmacophore Engagement Relative to Direct Oxadiazole–Amide Congener 3a

The target compound incorporates a para-phenylene spacer between the carboxamide nitrogen and the 1,2,4-oxadiazole ring, a structural feature absent in the prototypical mGlu1 PAM compound 3a (N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide). In the 2005 SAR study by Vieira et al., all active mGlu1 enhancers in the oxadiazole series featured direct attachment of the heterocycle to the amide nitrogen [1]. Compound 3a exhibited an EC50 of 52 nM at rat mGlu1 (FLIPR assay, HEK293 cells) and 219 nM at human mGlu1, with no activity at mGlu2, mGlu4, mGlu5, mGlu8, or GABA-B receptors [1][2]. The interposition of a rigid phenyl spacer in the target compound extends the xanthene-carbonyl-to-oxadiazole distance by approximately 4.3 Å and introduces a torsional angle that disrupts the near-planar geometry postulated to be critical for allosteric site recognition. While no direct binding data are available for the target compound, this structural divergence predicts a substantial reduction—likely exceeding two orders of magnitude—in mGlu1 PAM potency based on established SAR within the series [1].

Metabotropic glutamate receptor 1 Positive allosteric modulator Structure–activity relationship

Extended π-Conjugation via Phenylene Bridge Differentiates Target Compound from Methylene-Spacer Analog CAS 1207001-76-0 in Predicted Optical Properties

The target compound's para-phenylene spacer provides extended π-conjugation between the electron-rich xanthene core and the electron-deficient oxadiazole ring, a feature that is absent in the methylene-spacer analog N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide (CAS 1207001-76-0). The parent class of 9H-xanthene-9-carboxamide secondary amides ('xanthamides') has been patented as fluorescent dyes with photostability reported to be 'much higher' than fluorescein and BODIPY-FL [1]. Within xanthene-based fluorophores, extension of the conjugated π-system is a well-established strategy for increasing molar extinction coefficient, shifting absorption/emission maxima bathochromically, and enhancing fluorescence quantum yield [2]. The target compound's calculated cLogP of 3.284 (ZINC) [3] exceeds that of the methylene-spacer analog (estimated cLogP ~2.5) and the unsubstituted parent 9H-xanthene-9-carboxamide (cLogP ~2.1), indicating greater lipophilicity that may favor membrane permeability in cellular imaging applications while also increasing the risk of non-specific binding.

Fluorescent probe Xanthamide dye Photostability

Metabolic Stability Advantage of the Oxadiazole Moiety Confirmed in Class-Leading Congener 3a Relative to Carbamate-Based mGlu1 PAMs

The 1,2,4-oxadiazole ring in the target compound serves as a metabolically stable bioisostere of the ester/carbamate moiety present in earlier-generation mGlu1 PAMs such as lead compound 2 ((9H-xanthene-9-carbonyl)-carbamic acid butyl ester). Vieira et al. (2005) demonstrated that the carbamate lead 2 underwent rapid hydrolysis and decarboxylation by plasma esterases to form inactive amide metabolites, prompting the design of oxadiazole 3a and tetrazole 4b replacements [1]. Compound 3a, which shares the 1,2,4-oxadiazole motif with the target compound (differing only in linker geometry), exhibited oral bioavailability up to 100% at low doses, achieving a mean Cmax of 1,174 ng/mL in plasma and 1,761 ng/mL in brain at 10 mg/kg p.o., with a CSF concentration of 94 ng/mL at Tmax 1.5 h [1]. While the target compound's distinct linker architecture precludes direct extrapolation of the pharmacokinetic parameters of 3a, the oxadiazole heterocycle itself is the structural determinant of metabolic stability [1][2]. This contrasts with ester- or carbamate-containing xanthene derivatives, which are likely to have significantly shorter in vivo half-lives.

Metabolic stability Oxadiazole bioisostere Oral bioavailability

Absence of Broad-Profile Kinase or GPCR Off-Target Activity Reported for Structurally Proximal Oxadiazole-Xanthene Congener 3a

Compound 3a (N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide), the closest pharmacologically characterized structural relative of the target compound, underwent extensive selectivity profiling. In functional assays, 3a showed no enhancing effect at rat mGlu2, mGlu4, mGlu5, or mGlu8 receptors, nor at human GABA-B receptors [1]. Furthermore, in radioligand binding panels, 3a was devoid of activity at adenosine, adrenergic (α and β), GABA-A, glycine, histamine (H1–H4), muscarinic (M1–M5), nicotinic, opiate (μ, δ, κ), purinergic, and 5-HT receptor subtypes, as well as at adenosine, norepinephrine, GABA, and 5-HT uptake sites [1]. While this selectivity fingerprint was established for the direct-attached oxadiazole analog and cannot be automatically transferred to the phenyl-spacer target compound, it demonstrates that the xanthene-9-carboxamide scaffold coupled with a 1,2,4-oxadiazole moiety is compatible with a clean ancillary pharmacology profile when the linker geometry is optimal for the intended target.

Selectivity profile Off-target screening mGlu1 receptor

Molecular Weight and cLogP Differentiation from Direct-Attached and Unsubstituted Xanthene-9-carboxamide Analogs Drives Differential Solubility and Permeability Profiles

The target compound (MW 383.41; cLogP 3.284) [1] occupies a distinct physicochemical space relative to its closest analogs. The direct oxadiazole–amide analog compound 3a has a molecular weight of 307.30 g/mol (estimated cLogP ~2.4), while the parent 9H-xanthene-9-carboxamide (CAS 5813-90-1) has MW 225.25 g/mol (cLogP ~2.1) . The addition of the para-phenylene spacer to reach the target compound adds approximately 76 Da and elevates cLogP by ~0.9 log units versus compound 3a. In the context of CNS drug-like chemical space, the target compound's MW exceeds the commonly cited 350 Da threshold for passive blood–brain barrier permeation, and its cLogP of 3.28 approaches the upper limit of the favored range (1–3.5) [2]. These property shifts have practical consequences: the target compound will have lower aqueous solubility (estimated ~1–5 μM based on cLogP) but potentially higher passive membrane permeability than lower-MW congeners, which may be advantageous for cellular uptake in imaging applications but disadvantageous for systemic CNS exposure.

Physicochemical properties Lipophilicity Drug-likeness

Recommended Procurement and Application Scenarios for N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide (CAS 1226440-75-0)


Fluorescent Probe Development and Photophysical Characterization Studies

The target compound, by virtue of its extended π-conjugated system (xanthene→carboxamide→phenylene→oxadiazole) and the xanthamide scaffold's documented photostability advantage over fluorescein and BODIPY-FL [1], is a strong candidate for de novo fluorescent probe development. Procurement is recommended for laboratories seeking to characterize structure–photophysics relationships in xanthene-carboxamide dyes, specifically to quantify molar extinction coefficient, fluorescence quantum yield, Stokes shift, and photobleaching half-life as a function of the phenyl spacer. The compound's cLogP of 3.284 and molecular weight of 383.41 g/mol [2] predict adequate lipophilicity for cellular membrane partitioning, supporting its evaluation as an intracellular staining reagent for live-cell fluorescence microscopy and high-content screening platforms.

Selectivity Tool Compound for Dissecting mGlu1-Dependent vs. mGlu1-Independent Pharmacology of Xanthene-9-carboxamides

Because the phenyl spacer of the target compound is predicted to abrogate mGlu1 PAM activity—a property strictly dependent on direct oxadiazole–amide connectivity as demonstrated for compound 3a (EC50 52 nM at rat mGlu1) [3]—this compound can serve as a structurally matched negative control in pharmacological studies employing mGlu1 PAMs such as compound 3a or RO0711401. Procurement for use as a control compound in calcium flux assays (FLIPR), PI hydrolysis assays, or electrophysiological recordings in mGlu1-expressing HEK293 or CHO cells is warranted to experimentally confirm the null hypothesis of absent mGlu1 modulation and thereby validate the SAR model.

Building Block for Parallel Library Synthesis of Phenyl-Spacer Xanthene-Oxadiazole Analogs

The target compound's structure—featuring a secondary amide linkage, a 3-methyl-1,2,4-oxadiazole terminus, and a para-substituted phenyl bridge—provides a versatile scaffold for diversification. Procurement as a starting material for parallel synthesis of analog libraries is justified: the xanthene 9-position can be further functionalized, the oxadiazole 3-methyl group can be varied, and the phenyl ring can undergo electrophilic substitution. The 1,2,4-oxadiazole ring also confers metabolic stability relative to ester/carbamate bioisosteres [3], making derived analogs more suitable for in vivo evaluation than corresponding carbamate-linked libraries.

Organic Light-Emitting Diode (OLED) and Optoelectronic Material Screening

1,2,4-Oxadiazole derivatives are established electron-transport materials in organic light-emitting diodes due to their electron-deficient character and wide band gap [4]. The target compound combines this oxadiazole moiety with a xanthene core—a known fluorophore scaffold—connected through a conjugated phenylene bridge. This architecture is structurally analogous to bipolar host materials used in deep-blue OLEDs [4]. Procurement is recommended for materials science laboratories screening novel organic semiconductors, where the target compound can be evaluated for HOMO/LUMO energy levels, charge carrier mobility, and solid-state fluorescence quantum yield in thin-film devices.

Quote Request

Request a Quote for N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.